![molecular formula C27H21N3O6 B2769207 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-benzylacetamide CAS No. 892432-02-9](/img/new.no-structure.jpg)
2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-benzylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-benzylacetamide is a useful research compound. Its molecular formula is C27H21N3O6 and its molecular weight is 483.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-benzylacetamide , also referred to as a benzofuro-pyrimidine derivative, has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is C26H24N4O6 with a molecular weight of approximately 520.49 g/mol. Its structure features a complex arrangement that includes:
- A benzo[d][1,3]dioxole moiety.
- A benzofuro[3,2-d]pyrimidine core.
- An N-benzylacetamide functional group.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The process includes:
- Formation of the benzo[d][1,3]dioxole precursor.
- Cyclization reactions to construct the benzofuro[3,2-d]pyrimidine core.
- Final acetamide formation through coupling reactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this structure. For instance:
- Antitumor Efficacy : Compounds similar to this structure have demonstrated significant antitumor activity against various cancer cell lines. In one study, derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin in HepG2 and HCT116 cell lines, indicating superior potency .
Compound | Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |
---|---|---|---|
1 | HepG2 | 2.38 | 7.46 |
2 | HCT116 | 1.54 | 8.29 |
3 | MCF7 | 4.52 | 4.56 |
The biological activity of this compound may be attributed to several mechanisms:
- EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is critical in many cancers.
- Apoptosis Induction : Studies indicate that it promotes apoptosis in cancer cells through pathways involving proteins such as Bax and Bcl-2 .
- Cell Cycle Arrest : The compound appears to induce cell cycle arrest at specific phases, thereby inhibiting proliferation.
Case Studies
Several case studies have been conducted to evaluate the pharmacological properties of compounds similar to this one:
-
Study on Antiproliferative Effects :
- A study assessed the antiproliferative effects on various cancer cell lines using annexin V-FITC assays and cell cycle analysis.
- Results indicated significant inhibition of cell growth and induction of apoptosis.
-
Molecular Docking Studies :
- Molecular docking simulations have suggested that the compound interacts favorably with target proteins involved in cancer progression, which supports its potential as a therapeutic agent.
Applications De Recherche Scientifique
Chemical Properties and Structure
This compound features a benzofuro[3,2-d]pyrimidin core, which is often associated with diverse biological activities. The presence of the benzo[d][1,3]dioxole moiety enhances its pharmacological profile. The molecular structure can be represented as follows:
Synthetic Routes
The synthesis of 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-benzylacetamide typically involves multi-step organic reactions. Key steps include:
- Formation of the Benzofuro[3,2-d]pyrimidin Core : This involves cyclization reactions that yield the pyrimidin structure.
- Functionalization : The introduction of the benzo[d][1,3]dioxole moiety is achieved through electrophilic aromatic substitution.
- Acetamide Formation : The final step includes the acetamide formation through amide coupling reactions.
Industrial Production Techniques
For large-scale synthesis, techniques such as continuous flow synthesis and automated reaction systems are employed to enhance efficiency and reduce costs.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by:
- Cell Cycle Arrest : The compound interferes with cell cycle progression.
- Activation of Apoptotic Pathways : It activates caspases and other apoptotic markers leading to programmed cell death.
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against a range of pathogens. Studies have indicated its effectiveness in inhibiting bacterial growth and could serve as a lead compound for developing new antibiotics.
Case Studies
Several studies have explored the applications of this compound:
-
Study on Anticancer Effects : A recent study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models.
Study Reference Findings De Gruyter Induced apoptosis in cancer cells through caspase activation. MDPI Demonstrated antimicrobial activity against Gram-positive bacteria.
Propriétés
Numéro CAS |
892432-02-9 |
---|---|
Formule moléculaire |
C27H21N3O6 |
Poids moléculaire |
483.48 |
Nom IUPAC |
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-benzylacetamide |
InChI |
InChI=1S/C27H21N3O6/c31-23(28-13-17-6-2-1-3-7-17)15-29-24-19-8-4-5-9-20(19)36-25(24)26(32)30(27(29)33)14-18-10-11-21-22(12-18)35-16-34-21/h1-12H,13-16H2,(H,28,31) |
Clé InChI |
CYBPAVXCWAGKNI-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C5=CC=CC=C5O4)N(C3=O)CC(=O)NCC6=CC=CC=C6 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.